Phorbasin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1S,5R,6R)-6-[(2E,4E,7Z)-6,10-dimethylundeca-2,4,7-trien-2-yl]-5-hydroxy-3-(hydroxymethyl)-4-oxocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-14(2)8-6-9-15(3)10-7-11-16(4)20-19(27-17(5)24)12-18(13-23)21(25)22(20)26/h6-7,9-12,14-15,19-20,22-23,26H,8,13H2,1-5H3/b9-6-,10-7+,16-11+/t15?,19-,20-,22+/m0/s1 |
InChI Key |
DPOPAXHJZJBKAU-CTNQBRAMSA-N |
Isomeric SMILES |
CC(C)C/C=C\C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CO)OC(=O)C |
Canonical SMILES |
CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CO)OC(=O)C |
Synonyms |
phorbasin C |
Origin of Product |
United States |
Isolation and Purification Methodologies
Extraction Techniques from Marine Sponges (Phorbas sp.)
The initial step in isolating Phorbasin C involves its extraction from the sponge tissue. The marine sponge, typically a species of Phorbas collected from regions like southern Australia, is first freeze-dried (lyophilized) to remove water and simplify the extraction process. mdpi.commdpi.com The dried sponge material is then exhaustively extracted with an organic solvent. mdpi.com Methanol (B129727) (MeOH) is a commonly used solvent for this purpose, though ethanol (B145695) (EtOH) has also been noted in extractions of Phorbas species. mdpi.comspecartridge.com This process yields a crude extract containing a wide array of the sponge's secondary metabolites, including this compound. mdpi.com
Chromatographic Separation Strategies
Following the initial extraction, a series of chromatographic techniques are employed to fractionate the crude extract and progressively isolate this compound. mdpi.comuni-duesseldorf.de
The crude methanolic extract is first subjected to liquid-liquid partitioning to separate compounds based on their polarity. specartridge.com A common method involves partitioning the extract between a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), and water. specartridge.com This separates highly polar compounds (which favor the aqueous phase) from nonpolar and moderately polar compounds (which favor the organic phase). To further refine the organic fraction and remove nonpolar constituents like fats and sterols, it is often re-partitioned between n-hexane and aqueous methanol (e.g., 15% aqueous MeOH). specartridge.com The more polar phorbasins, including this compound, remain in the aqueous methanol fraction, which is then carried forward for further chromatographic separation.
Solid-Phase Extraction (SPE) is a preparative technique used for the rapid and selective purification and concentration of analytes from complex mixtures. organomation.comsigmaaldrich.com It operates on the principles of chromatography, where compounds are separated based on their affinity for a solid sorbent (stationary phase) versus a liquid sample (mobile phase). organomation.com In the context of purifying this compound from a partitioned extract, a reversed-phase sorbent like C18 (octadecyl-silica) is typically used. organomation.com The process involves four key steps:
Conditioning: The sorbent is activated with a solvent like methanol, followed by water, to prepare it for sample interaction. organomation.com
Loading: The aqueous methanol fraction containing this compound is passed through the SPE cartridge. This compound and other compounds of similar polarity are retained on the sorbent. organomation.com
Washing: Impurities that are more polar than this compound are washed away with a weak solvent (e.g., water or a low-percentage organic solvent mixture). organomation.com
Elution: this compound is eluted from the sorbent using a stronger, less polar organic solvent, resulting in a more concentrated and purified fraction. organomation.com
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume. uni-duesseldorf.de This method is particularly useful for separating different classes of natural products. wgtn.ac.nz In a typical workflow for diterpene isolation, fractions obtained from partitioning or SPE are subjected to SEC using a gel filtration column, such as Sephadex LH-20. wgtn.ac.nzvliz.be Larger molecules are unable to enter the pores of the chromatography media and thus elute more quickly, while smaller molecules like this compound can penetrate the pores, leading to a longer retention time and effective separation from larger biomolecules. uni-duesseldorf.de
High-Performance Liquid Chromatography (HPLC) is the final and most critical step for obtaining pure this compound. molnar-institute.comlibretexts.org This technique is employed at different scales throughout the purification process.
Analytical HPLC is used to monitor the fractionation process, identify the fractions containing the target compound, and assess purity.
Preparative and Semi-preparative HPLC are used to isolate the compound in sufficient quantity for structural elucidation and biological testing.
The separation is typically performed using a reversed-phase column (e.g., C18 or Phenyl-Hexyl). molnar-institute.com A gradient elution method is commonly used, where the composition of the mobile phase is changed over time to achieve optimal separation. molnar-institute.comlibretexts.org A typical mobile phase system for separating phorbasins consists of water (A) and acetonitrile (B52724) (B), both containing a small amount of an acid modifier like formic acid (0.1%) to improve peak shape. molnar-institute.com The gradient might start with a higher concentration of the aqueous phase and gradually increase the organic phase concentration to elute compounds of increasing hydrophobicity. molnar-institute.com The original isolation of this compound was achieved through detailed spectroscopic analysis of fractions purified via such chromatographic methods. nih.gov
| Technique | Stationary Phase Example | Mobile Phase / Eluent Example | Separation Principle |
|---|---|---|---|
| Solvent-Solvent Partitioning | N/A (Liquid-Liquid) | Dichloromethane/Water; n-Hexane/Aqueous Methanol | Differential Polarity/Solubility |
| Solid-Phase Extraction (SPE) | Reversed-Phase (C18) | Methanol, Water, Acetonitrile | Polarity |
| Size Exclusion Chromatography (SEC) | Sephadex LH-20 | Methanol or other organic solvents | Molecular Size (Hydrodynamic Volume) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18, Phenyl-Hexyl) | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | Hydrophobicity/Polarity |
Challenges in Isolation and Stability Considerations
The isolation of this compound presents significant challenges, primarily related to its chemical instability and low natural abundance. mdpi.com Phorbasin A, a related compound, was first reported as an unstable pale yellow solid that decomposed during analysis. mdpi.com this compound shares this characteristic instability. mdpi.com Due to this instability and the very small amounts obtained from the natural source ("lack of material"), the absolute stereochemistry of this compound could not be determined from the initially isolated sample. mdpi.com
This inherent instability necessitates careful handling throughout the extraction and purification process. For instance, evaporation of solvents must be performed without heating to prevent decomposition. Furthermore, pure samples of related unstable compounds require storage at very low temperatures, such as -78°C, to maintain their integrity. The formation of certain related phorbasins is believed to be an artifact of solvolysis during the isolation process, further highlighting the delicate nature of this class of molecules. mdpi.com
Structural Elucidation and Stereochemical Assignment
Spectroscopic Methodologies for Structure Determinationorganic-chemistry.orgacs.orgthieme-connect.comcapes.gov.brnih.govpharmaceutical-networking.commdpi.comresearchgate.netvulcanchem.comresearchgate.net
The determination of Phorbasin C's structure was a collaborative effort that relied on a suite of spectroscopic techniques. acs.orgnih.govpharmaceutical-networking.com Initially, the relative stereochemistry was proposed based on spectroscopic data, but the absolute configuration remained elusive due to the compound's instability and scarcity. nih.gov The definitive structural and stereochemical assignment was ultimately confirmed through total synthesis. organic-chemistry.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopyacs.orgcapes.gov.brnih.govpharmaceutical-networking.commdpi.comresearchgate.netresearchgate.nettandfonline.comacs.orgresearchgate.net
NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing detailed insights into its carbon skeleton and the connectivity of its atoms. mdpi.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed to piece together the intricate structure of the molecule. nih.govmdpi.comresearchgate.net
Initial analysis via ¹H NMR revealed the presence of a characteristic methyl acetate (B1210297) group, which distinguished this compound from the closely related Phorbasin B. nih.gov The ¹H NMR spectrum, in conjunction with ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allowed for the initial identification of the various proton and carbon environments within the molecule. mdpi.combhu.ac.inlibretexts.org Although specific ¹H and ¹³C NMR data for this compound is not extensively detailed in isolation, its spectroscopic profile was noted to be very similar to that of Phorbasin B, with the key difference being the acetyl unit. nih.gov
Table 1: General Interpretation of 1D NMR Data for this compound
| Nucleus | Technique | Observations |
|---|---|---|
| ¹H | ¹H NMR | Revealed signals corresponding to a methyl acetate group, a key differentiator from Phorbasin B. nih.gov |
| ¹³C | ¹³C NMR | Provided information on the carbon framework, showing a high degree of similarity to Phorbasin B. acs.orgnih.gov |
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY)nih.govmdpi.comresearchgate.net
Two-dimensional NMR experiments were crucial in establishing the connectivity and spatial relationships within the this compound molecule. nih.govmdpi.comresearchgate.netnumberanalytics.comwikipedia.org
COSY (Correlation Spectroscopy): This technique was used to identify proton-proton coupling networks, helping to piece together the various spin systems within the molecule. wikipedia.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlated proton signals with their directly attached carbon atoms, providing unambiguous C-H bond information. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC was instrumental in connecting the different structural fragments by identifying long-range correlations between protons and carbons (typically over two to three bonds). libretexts.orgwisc.edu This was particularly important for elucidating the connectivity around quaternary carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. researchgate.net
The combination of these 2D NMR techniques allowed for the construction of the planar structure of this compound and provided significant insights into its relative stereochemistry. nih.govmdpi.comresearchgate.net
Table 2: Application of 2D NMR Techniques in this compound Structure Elucidation
| Technique | Purpose |
|---|---|
| COSY | Identified proton-proton spin systems. libretexts.org |
| HSQC | Correlated protons to their directly attached carbons. columbia.edu |
| HMBC | Established long-range proton-carbon connectivities, linking different structural fragments. wisc.edu |
High-Resolution Mass Spectrometry (HRMS)nih.govpharmaceutical-networking.comresearchgate.net
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. nih.govpharmaceutical-networking.com The analysis revealed that the molecular formula of this compound differed from that of Phorbasin B by 42 mass units, corresponding to an acetyl unit (C₂H₂O). nih.gov This finding was consistent with the presence of a methyl acetate group observed in the ¹H NMR spectrum. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopynih.gov
UV-Vis spectroscopy provided information about the electronic transitions within the this compound molecule, particularly the conjugated system. msu.eduupi.edulibretexts.org The presence of a conjugated transoid ketone in the phorbasin family of compounds gives rise to a characteristic positive Cotton effect in their Circular Dichroism (CD) spectra, which was used to infer the absolute stereochemistry of the class. acs.orgacs.org
Optical Rotation Analysisorganic-chemistry.orgtandfonline.comacs.orgresearchgate.net
The specific rotation of this compound was a critical piece of data in the final determination of its absolute stereochemistry. organic-chemistry.orgtandfonline.com During the total synthesis of the compound, the synthesis of both possible enantiomers was targeted. organic-chemistry.orgacs.org By comparing the optical rotation of the synthetic products with that of the natural isolate, the correct absolute configuration of this compound was definitively established. organic-chemistry.orgthieme-connect.com The synthetic product that exhibited an equal but opposite optical rotation to the natural compound was identified as its enantiomer, thereby confirming the absolute stereochemistry of the natural this compound. organic-chemistry.org
Determination of Absolute and Relative Stereochemistry
The definitive assignment of both the relative and absolute stereochemistry of this compound was a challenging endeavor, ultimately achieved through a combination of methods that complemented each other. mdpi.comthieme-connect.com
Modified Mosher's Method
The modified Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. While its direct application to the unstable this compound was not feasible, this method has been successfully employed for other compounds isolated from Phorbas sponges, demonstrating its importance in the structural elucidation of this class of natural products. mdpi.comnih.gov For example, the absolute stereochemistry of phorbasones A and B, as well as phorbatopsin B, was determined using the modified Mosher's ester method. mdpi.comnih.govresearchgate.netresearchgate.net This involves the formation of diastereomeric esters with a chiral reagent, followed by analysis of their ¹H NMR spectra to deduce the stereochemical arrangement around the chiral center. researchgate.net
Chiroptical Comparison
Chiroptical comparison played a crucial role in the final assignment of the absolute configuration of this compound. After the total synthesis of what was initially believed to be the natural enantiomer, a comparison of its optical rotation with that of the natural isolate revealed a value that was equal in magnitude but opposite in sign. organic-chemistry.org This finding was pivotal, as it definitively established that the synthesized compound was the enantiomer of natural this compound, thereby confirming the absolute stereochemistry of the natural product. thieme-connect.comorganic-chemistry.org A similar comparative approach was used for phorbasin H, where the positive sign of the specific rotation values for both the natural and synthetic samples confirmed the S configuration for the natural product. tandfonline.comtandfonline.com
Correlation with Synthetic Enantiomers
The total synthesis of this compound by Macklin and Micalizio was the ultimate key to unlocking its complete stereochemical identity. mdpi.comthieme-connect.com The synthesis was designed to be flexible, allowing for the late-stage introduction of the sidechain, which facilitated the preparation of different stereoisomers. organic-chemistry.org By synthesizing both possible enantiomers of a key intermediate and coupling them with the sidechain fragment, they were able to produce two diastereomers of this compound. thieme-connect.com A comparison of the ¹³C NMR spectra of these synthetic products with the data from the natural sample suggested the correct relative stereochemistry. thieme-connect.com Subsequently, the comparison of the optical rotation of the synthesized molecule with the natural isolate confirmed the absolute configuration, revealing that the initial synthesis had produced the enantiomer of the natural compound. thieme-connect.comorganic-chemistry.org This synthetic correlation provided the final, unambiguous proof of the structure of (+)-phorbasin C. thieme-connect.comcapes.gov.br
Chemical Synthesis Strategies and Methodologies
Total Synthesis Approaches to Phorbasin C and Analogs
The first total synthesis of (+)-phorbasin C was accomplished by the Micalizio group in 2009. researchgate.net This seminal work was crucial as it also led to the complete elucidation of the compound's structure, particularly the previously unassigned stereochemistry at the C11 position. researchgate.netalfa-chemistry.com The phorbasins are a class of structurally unique diterpenes isolated from the southern Australian marine sponge Phorbas sp. researchgate.net Their synthesis is complicated by features such as the stereochemically dense core and the unsaturated sidechain containing a skipped diene, a motif that is challenging to construct and maintain. alfa-chemistry.comwikipedia.org
The synthetic strategy developed by Micalizio was designed to be convergent and flexible, particularly to address the stereochemical uncertainty at C11. researchgate.netalfa-chemistry.com The retrosynthetic analysis identified a late-stage Suzuki-Miyaura cross-coupling as the key disconnection. researchgate.net This approach would unite the complex cyclohexenone core with the unsaturated sidechain, allowing for the separate synthesis of each fragment and their subsequent coupling.
The key disconnections in this strategy were:
Suzuki-Miyaura Coupling: The primary disconnection was made at the C10-C11 bond, breaking the molecule into a functionalized vinyl iodide (the cyclohexenone core) and a vinylboronic ester (the sidechain). researchgate.net This strategy was advantageous because it allowed for the synthesis and coupling of both enantiomers of the sidechain fragment, enabling the preparation of both C11 epimers of this compound for structural confirmation. researchgate.netalfa-chemistry.com
Titanium-Mediated Reductive Coupling: Within the sidechain fragment, the challenging 1,4-skipped diene was disconnected to reveal a simpler allylic alcohol and an alkyne precursor. researchgate.netalfa-chemistry.com
This retrosynthetic plan is depicted below:
Figure 1: Retrosynthetic Strategy for this compound
graph TD
A[this compound] -->|Suzuki-Miyaura Coupling (C10-C11 bond)| B{Vinyl Iodide Core +
Vinylboronic Ester Sidechain};
B --> C{Vinylboronic Ester Sidechain};
C -->|Titanium-Mediated Reductive Cross-Coupling| D{Allylic Diol +
TMS-propyne};
The successful execution of the total synthesis of this compound relied on several powerful and stereoselective chemical transformations to construct the key structural motifs.
The 1,4-diene, or skipped diene, motif present in the sidechain of this compound is a common feature in many natural products but represents a significant synthetic challenge. wikipedia.orgmdpi.comnih.govresearchgate.net The difficulty lies in controlling the geometry of the double bonds and preventing isomerization to the more stable conjugated 1,3-diene system. alfa-chemistry.comorganic-chemistry.org
In the synthesis of this compound, this challenge was overcome using an elegant titanium-mediated reductive cross-coupling reaction. researchgate.netalfa-chemistry.com This key step involved the reaction of a stereodefined allylic diol with trimethylsilyl (B98337) (TMS)-propyne. The reaction proceeds with exceptional selectivity through what is described as a formal metallo- alfa-chemistry.comalfa-chemistry.com rearrangement, directly furnishing the desired 1,4-diene with exquisite control over the stereochemistry. researchgate.netalfa-chemistry.com This method proved to be a highly effective way to construct the sensitive skipped diene system embedded within the this compound sidechain. researchgate.net
The centerpiece of the sidechain synthesis was the titanium-mediated reductive cross-coupling of an allylic alcohol derivative with an alkyne. alfa-chemistry.com Low-valent titanium species, generated in situ, react with the allylic diol to form a titanium complex. upol.cz This complex then couples with TMS-propyne to generate the skipped diene structure with high stereochemical fidelity. researchgate.netalfa-chemistry.com This transformation is notable for its ability to couple an unfunctionalized alkene with an acetylene (B1199291) derivative, providing a direct and highly selective route to the 1,4-diene. alfa-chemistry.com The use of titanium alkoxides in such reductive cross-couplings has been a focus of Micalizio's research, offering a powerful tool for complex molecule synthesis. preprints.org
Table 1: Key Steps in the Micalizio Synthesis of (+)-Phorbasin C
| Step | Transformation | Key Reagents/Reaction | Intermediate/Product | Outcome |
|---|---|---|---|---|
| Sidechain Synthesis | Stereoselective installation of skipped diene | Titanium-mediated reductive cross-coupling | Allylic diol, TMS-propyne | Stereodefined 1,4-diene |
| Core Synthesis | Diastereoselective dihydroxylation & dehalogenation | OsO₄, Bu₃SnH | Chiral diene | Stereodefined diol |
| Fragment Coupling | Connection of core and sidechain | Suzuki-Miyaura cross-coupling | Vinyl iodide, Vinylboronic ester | this compound skeleton |
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the final stages of the this compound synthesis, this reaction was employed to merge the two main fragments. researchgate.netalfa-chemistry.com The vinyl iodide representing the core of the molecule was coupled with each enantiomer of the vinylboronic ester sidechain. researchgate.net
The couplings proceeded successfully, though they required the use of thallium carbonate as a base. alfa-chemistry.com This convergent approach provided access to both potential C11 epimers of this compound. researchgate.net By comparing the spectral data and optical rotation of the synthetic products with the natural isolate, the Micalizio group was able to assign the absolute stereochemistry of natural this compound. alfa-chemistry.com Their work ultimately produced ent-phorbasin C, the enantiomer of the natural product, which displayed an equal but opposite optical rotation. alfa-chemistry.com
Table 2: Suzuki-Miyaura Coupling for this compound Epimers
| Vinyl Iodide Fragment | Vinylboronic Ester Fragment | Product (C11 Epimer) | Yield |
|---|---|---|---|
| Core Fragment 1 | (S)-enantiomer 2S | Homologated Product 15 | 63% |
| Core Fragment 1 | (R)-enantiomer 2R | Homologated Product 16 | 67% |
Data sourced from Macklin, T. K., & Micalizio, G. C. (2009). J. Am. Chem. Soc., 131(4), 1392-3. researchgate.net
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination used to synthesize alkenes from aldehydes or ketones. wikipedia.orgmdpi.com This reaction is renowned for its mild conditions, broad functional group tolerance, and high stereoselectivity, typically favoring the formation of (E)-alkenes. researchgate.net It involves the reaction of a carbonyl compound with a metalated heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfone. mdpi.comnih.gov
While not used in the first total synthesis of this compound itself, the Julia-Kocienski olefination is a cornerstone reaction in the synthesis of complex natural products, including related marine metabolites. researchgate.net For instance, this methodology was applied in the synthesis of phorboxazole A, another complex macrolide isolated from a Phorbas sponge. researchgate.net In that context, the reaction was used to connect the C42-C46 sulfone fragment to the C28-C41 aldehyde-containing fragment, demonstrating its utility in coupling large, functionalized intermediates late in a synthetic sequence. researchgate.net Its reliability in forming trans-olefins makes it an essential tool for chemists synthesizing phorbasin analogs or other related polyketide natural products. mdpi.com
Table of Compounds
| Compound Name |
|---|
| (ent)-Phorbasin C |
| (+)-Phorbasin C |
| Phorboxazole A |
| 1-phenyl-1H-tetrazol-5-yl (PT) sulfone |
| Benzothiazol-2-yl (BT) sulfone |
| Thallium carbonate |
| Trimethylsilyl (TMS)-propyne |
| Vinylboronic ester |
Key Synthetic Reactions and Transformations
Intramolecular Allenylation
Intramolecular allenylation represents a powerful strategy for the formation of cyclic structures containing an allene (B1206475) moiety. In the context of complex natural product synthesis, Barbier-type reactions mediated by transition metals like titanium have been utilized to couple aldehydes with propargylic halides, such as 1-bromobut-2-yne, to generate α-hydroxyallenes. nih.gov This method can be a key step in constructing precursors for subsequent cyclization reactions. For instance, a CpTi(III)Cl2-mediated allenylation can effectively produce the necessary allene functionality, which can then undergo intramolecular cyclization to form dihydrofuran rings, a structural motif relevant to various natural products. nih.gov
Hydroboration of Allenes
The hydroboration of allenes is a critical reaction for the stereocontrolled synthesis of allylic alcohols, which are versatile intermediates in organic synthesis. A notable feature of this reaction is its stereodivergence, which can be controlled by the choice of hydroborating agent. nih.govdntb.gov.ua This allows for the selective formation of either (E) or (Z)-allylic alcohols from the same allene precursor. nih.gov
This methodology provides a powerful tool for installing specific olefin geometries, which is often a challenge in the synthesis of complex molecules like diterpenoids. nih.govelsevierpure.com The ability to selectively generate different stereoisomers is crucial for constructing the intricate side chains found in many natural products. elsevierpure.com Furthermore, catalysts based on metals like nickel and cobalt can be employed to control the regioselectivity of the hydroboration of terminal allenes, directing the boryl group to either the internal or external double bond. rsc.org
Table 1: Stereodivergent Hydroboration of Allenes
| Reagent | Product Stereochemistry | Product Type |
|---|---|---|
| 9-Borabicyclononane (9-BBN) | (E)-allylic alcohol | Thermodynamic |
Cobalt-Catalyzed Reductive Coupling
Cobalt-catalyzed reductive coupling reactions are valuable for forming carbon-carbon bonds, a fundamental process in the assembly of complex molecular skeletons. These methods can be used to couple various organic fragments. For example, dual cobalt-photoredox catalysis has been shown to facilitate the reductive coupling of allenyl or allyl carbonates with alkynes. acs.org This type of transformation is particularly useful for constructing skipped diene systems, which are a structural feature of the this compound side chain. organic-chemistry.orgacs.org The development of such coupling reactions provides efficient ways to build the carbon backbones of intricate natural products from simpler, readily available starting materials.
Palladium-Catalyzed C-C Bond Cleavage Tactics (for related diterpenoids)
While not applied directly to this compound in the reviewed literature, palladium-catalyzed C-C bond cleavage is a sophisticated strategy for the synthesis and modification of complex molecules, including other diterpenoids. This tactic often utilizes the inherent strain of small rings, such as cyclopropanes, to facilitate ring-opening and subsequent functionalization. chemrxiv.org By altering phosphine (B1218219) ligands, it is possible to selectively cleave either the proximal or distal C-C bond of substrates like keto-vinylidenecyclopropanes, leading to the formation of diverse heterocyclic structures such as dihydrofurans and tetrahydrofurans. nih.gov This strategy has also been demonstrated in the stereoselective synthesis of conjugated 1,3-enynes through the C-C bond cleavage of cyclopropanol (B106826) and subsequent alkenylation of 1,3-diynes. nih.govrsc.org Such methods are instrumental in building molecular complexity and are applicable to the broader class of natural products to which phorbasins belong.
Enantioselective Synthesis Techniques
Achieving the correct absolute stereochemistry is a paramount challenge in the total synthesis of natural products. Enantioselective synthesis techniques are employed to create chiral molecules from achiral starting materials with a high degree of stereocontrol. One common strategy is to start the synthesis from a known chiral material, as was done in the total synthesis of this compound, which began with a cyclohexadiene bearing an asymmetric glycol. organic-chemistry.org
Catalytic enantioselective methods offer an alternative and often more efficient approach. For example, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes allows for the synthesis of enantioenriched carbocycles and heterocycles. organic-chemistry.org In this process, a chiral ligand, such as DTBM-SEGPHOS, in conjunction with the copper catalyst, directs the reaction to produce one enantiomer preferentially over the other, often with high enantioselectivity (≥97% ee). organic-chemistry.org Other techniques, like enantioconvergent hydroboration, can transform a racemic mixture of allenes into a single enantiomer of the desired product. amanote.com
Synthesis of ent-Phorbasin C for Stereochemical Confirmation
The initial total synthesis of this compound was undertaken while the absolute configuration of the C-11 stereocenter was still unassigned. organic-chemistry.org To resolve this ambiguity, a synthetic route was designed that allowed for the late-stage attachment of the sidechain, enabling the preparation of both possible stereoisomers. organic-chemistry.org
The synthesis ultimately produced a molecule whose optical rotation was equal in magnitude but opposite in sign to that of the natural product. organic-chemistry.org This confirmed that the synthesized molecule was the unnatural enantiomer, ent-Phorbasin C. This crucial result allowed for the definitive assignment of the absolute stereochemistry of natural (+)-Phorbasin C. nih.gov The synthesis and characterization of the enantiomer is a classic and powerful method for confirming the structure of a chiral natural product. nih.govresearchgate.netrsc.org
Synthetic Analogs and Derivatives of this compound
While a number of naturally occurring analogs of this compound have been isolated, such as phorbasins D-K, the targeted chemical synthesis of derivatives and analogs is a key strategy for exploring structure-activity relationships (SAR). mdpi.com The synthesis of analogs of the related phorbazole family of natural products provides a template for how such investigations might proceed. For instance, in the synthesis of phorbazole C derivatives, a hit compound was identified through screening, and a series of 29 derivatives were then designed and synthesized to probe the interactions with a biological target (MNK1). nih.gov This work led to the identification of key structural features vital for activity, such as a hydroxyl group that forms a critical hydrogen bond. nih.gov Similar strategies could be applied to this compound, where synthetic modifications to its cyclohexenone core or unsaturated side chain could lead to the discovery of novel compounds with improved or altered biological profiles.
Biosynthetic Investigations
Proposed Biosynthetic Pathways for Phorbasin Class Diterpenoids
The phorbasin diterpenoids, including Phorbasin C, are believed to originate from a common biosynthetic pathway, diverging to create a family of related structures. nih.govacs.org Although they may not always be found together as co-metabolites, the structural similarities among phorbasins A, B, and C strongly suggest a shared biogenetic origin. nih.govacs.org
The proposed pathway highlights key chemical transformations that lead to the various phorbasin analogues. A central hypothesis is that the biosynthesis of this compound proceeds via the acetylation of a direct precursor, Phorbasin B. nih.gov This suggests a late-stage modification in the pathway. Further diversification from this common pathway is seen in the formation of other phorbasins. For instance, the terpenyl-taurine derivatives, phorbasins D, E, and F, are thought to be formed by the displacement of the hydroxyl group on a Phorbasin B-like precursor with hypotaurine (B1206854) or taurine (B1682933). nih.govnih.gov This indicates that a core phorbasin structure serves as a branching point for the generation of multiple, structurally distinct compounds. A plausible biosynthetic route for the incorporation of the taurine moiety and the formation of the unique heterocycle in phorbasins E and F has been proposed. nih.gov
Precursor Identification and Elucidation of Biogenetic Links
Detailed biosynthetic studies have identified Phorbasin B as the immediate precursor to this compound. nih.gov Phorbasin B is characterized as a monocarboxylic diterpene, which undergoes an acetylation reaction to yield this compound. nih.gov The molecular formula of this compound differs from Phorbasin B by 42 mass units, which corresponds to an acetyl unit, and NMR spectroscopy has confirmed the presence of a characteristic methyl acetate (B1210297) group in this compound. nih.gov
The biogenetic link extends to other members of the phorbasin family. Phorbasins D, E, and F, which are distinguished by the presence of a taurine-derived component, are also believed to originate from the Phorbasin B scaffold. nih.govnih.gov This establishes Phorbasin B as a key intermediate in the biosynthesis of several related diterpenoids. While the ultimate starting materials for the diterpene skeleton are not definitively confirmed in the literature for phorbasins specifically, terpenoids in general are derived from isoprene (B109036) precursors. In the related sesterterpenoids from Phorbas, geranyl-farnesyl pyrophosphate has been proposed as a starting unit for cyclization cascades. nih.gov
Role of Symbiotic Microorganisms in Phorbasin Production
Marine sponges are complex organisms that host a diverse community of symbiotic microorganisms, including bacteria and fungi. encyclopedia.pubmdpi.comnih.gov These associations are so integral that the sponge and its microbial community are often referred to as a "holobiont". encyclopedia.pubmdpi.com It is widely recognized that many secondary metabolites isolated from sponges are, in fact, produced by their microbial symbionts. nih.gov These compounds can play a role in the chemical defense of the host organism. nih.gov
Direct evidence for the microbial production of this compound is not yet available. However, compelling indirect evidence suggests the involvement of symbiotic microorganisms. Studies on other metabolites from Phorbas sponges have demonstrated the biosynthetic capabilities of their symbionts. For example, the sesterterpenoid phorbaketal A, which was also isolated from a Phorbas species, was later identified and isolated from the extract of a mixed bacterial culture obtained from the homogenized sponge. mdpi.comresearchgate.net This finding has led to the hypothesis that phorbaketal A is produced by a symbiotic microorganism. mdpi.comresearchgate.net
Given this precedent within the same sponge genus, it is plausible that the production of phorbasin diterpenoids, including this compound, is also carried out by associated microorganisms. The development of cultivation techniques for sponge-associated microbes is a promising strategy to confirm this hypothesis and to provide a sustainable source for these complex natural products. researchgate.net
Biological Activity and Mechanistic Research Preclinical/in Vitro Focus
General Overview of Biological Activities of Phorbasins
The phorbasins are a family of diterpenoid compounds that have been primarily isolated from marine sponges of the Phorbas genus. Research into these marine natural products has revealed a spectrum of biological activities, with the most predominant being cytotoxic effects against various cancer cell lines. Additionally, studies have highlighted their antimicrobial properties, including both antibacterial and antifungal actions. While other compounds from Phorbas sponges have shown anti-inflammatory and antioxidant activities, these effects are less documented for the phorbasin class itself mdpi.comresearchgate.net.
Phorbasins have demonstrated notable antimicrobial capabilities in laboratory settings.
Phorbasin C has been noted for its ability to inhibit bacterial growth. However, specific data detailing its spectrum of activity, such as its effects against particular strains like Staphylococcus aureus or Micrococcus luteus, are not extensively detailed in the current body of scientific literature. While related compounds from the same sponge genus, such as phorbaketals, have shown activity against S. aureus, this has not been specifically attributed to the phorbasin family of compounds nih.govsemanticscholar.org.
Specific members of the phorbasin family have shown significant antifungal properties. Phorbasin H, a related diterpene acid, is a notable example of a compound that acts as an inhibitor of the yeast-to-hypha transition in the pathogenic fungus Candida albicans nih.gov. This morphological change is a key virulence factor for C. albicans. Studies have shown that Phorbasin H can inhibit this filamentous growth without impeding the growth of the yeast form itself nih.gov. This targeted action suggests a specific mechanism rather than general toxicity.
A significant focus of the research on phorbasins has been their cytotoxic potential against various cancer cell lines. This compound, along with its precursor Phorbasin B, has been identified as possessing cytotoxic properties researchgate.net. In vitro studies have confirmed this activity across several human cancer cell lines, demonstrating the potential of these compounds as subjects for further oncological research.
While the broader genus Phorbas is a source of compounds with anti-inflammatory, antioxidant, and enzyme-inhibiting activities, these properties have not been extensively reported for the phorbasin class specifically mdpi.com. For instance, anti-inflammatory effects have been described for phorbaketal A, and antioxidant activity has been noted in phorbatopsins—both are compounds isolated from Phorbas sponges but belong to different chemical classes than phorbasins researchgate.netnih.gov. Similarly, while enzyme inhibition (isocitrate lyase) has been reported for compounds from this genus, a direct link to the phorbasin family is not clearly established in the literature mdpi.com.
Antimicrobial Activities
Exploration of Molecular Mechanisms of Action (preclinical models only)
Research into the molecular mechanisms of phorbasins has provided insights into how they exert their biological effects, particularly their antifungal activity.
The antifungal action of Phorbasin H against Candida albicans has been traced to its influence on a key signaling pathway. Studies using Northern blot analysis have shown that Phorbasin H inhibits the expression of messenger RNAs (mRNAs) related to the cAMP-Efg1 pathway nih.gov. This pathway is crucial for regulating the morphological switch from yeast to hyphal form in C. albicans.
Specifically, Phorbasin H was found to significantly inhibit the expression of hypha-specific genes HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3) nih.gov. These genes are positively regulated by Efg1, a key transcription factor in the pathway. The products of these genes are important for cell wall dynamics, adhesion, and biofilm formation. By downregulating these genes, Phorbasin H reduces the ability of C. albicans cells to adhere to surfaces in a dose-dependent manner, thereby hindering a critical step in the infection process nih.gov. These findings suggest that Phorbasin H specifically targets the cAMP-Efg1 signaling cascade to control C. albicans morphology and virulence nih.govnih.govnih.govresearchgate.net.
Impact on Cellular Pathways (e.g., cAMP-Efg1 pathway in C. albicans)
While direct studies on this compound's effect on the cAMP-Efg1 pathway in Candida albicans are not extensively documented in publicly available research, studies on the closely related compound, Phorbasin H, provide significant insights. Phorbasin H, also a diterpene acid from Phorbas sp., has been identified as an inhibitor of the yeast-to-hypha transition in C. albicans. This transition is a key virulence factor for the fungus. Research indicates that Phorbasin H inhibits the expression of mRNAs related to the cAMP-Efg1 pathway. nih.gov The cAMP-dependent protein kinase A (PKA) signaling pathway is a crucial regulator of morphogenesis in C. albicans, with the transcription factor Efg1 being a major downstream component. nih.govnih.govmdpi.com This pathway's activation is critical for the development of hyphae, which are essential for biofilm formation and tissue invasion. mdpi.com The findings for Phorbasin H suggest that compounds from the phorbasin class may exert their antifungal effects by targeting this specific morphogenetic regulatory pathway. nih.gov
Gene Expression Modulation (e.g., HWP1, ALS3 in C. albicans)
Consistent with its impact on the cAMP-Efg1 pathway, Phorbasin H has been shown to significantly inhibit the expression of hypha-specific genes HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3) in C. albicans. nih.gov These genes are positively regulated by Efg1 and encode for proteins crucial for adhesion and biofilm formation. nih.govnih.gov The downregulation of these genes by Phorbasin H leads to a dose-dependent reduction in the adherence ability of C. albicans cells. nih.gov This suggests that the antifungal mechanism of phorbasins may involve the suppression of key virulence factors at the transcriptional level. Although these specific results are for Phorbasin H, they establish a plausible mechanism of action for other phorbasins, including this compound.
Table 1: Gene Expression Modulation by Phorbasin H in C. albicans (Data based on findings for the related compound Phorbasin H)
| Gene Target | Gene Function | Regulatory Pathway | Observed Effect | Reference |
| HWP1 | Encodes a hyphal cell wall protein essential for adhesion and biofilm formation. | cAMP-Efg1 | Significant inhibition of mRNA expression. | nih.gov |
| ALS3 | Encodes an adhesin and invasin involved in binding to host cells and biofilm formation. | cAMP-Efg1 | Significant inhibition of mRNA expression. | nih.gov |
Target Identification Studies (e.g., protein kinases)
The precise molecular targets of this compound, such as specific protein kinases, have not been definitively identified in the reviewed scientific literature. Protein kinases are a major class of drug targets, and identifying which kinases a compound interacts with is crucial for understanding its mechanism of action. mdpi.comyoutube.com While it is known that the cAMP-Efg1 pathway involves protein kinase A (PKA), direct evidence showing this compound binding to or inhibiting PKA or other specific kinases is currently lacking. nih.govmdpi.com The general cytotoxic and antifungal activities of phorbasins suggest they interact with fundamental cellular machinery, but further target deconvolution studies are required to pinpoint their direct protein interactors.
Structure-Activity Relationship (SAR) Studies for this compound and Derivatives
Structure-activity relationship (SAR) studies for the phorbasin class of diterpenes have provided initial insights into their pharmacophore. nih.gov this compound is structurally very similar to Phorbasin B; it is the acetylated derivative of Phorbasin B. nih.govnih.gov This single chemical modification—the acetylation of a hydroxyl group—represents a key point for SAR analysis. While comprehensive comparative data on the biological activities of Phorbasin B versus this compound are limited, the study of a range of phorbasins (B-K) has revealed preliminary aspects of the phorbasin pharmacophore necessary for cytotoxicity. nih.gov For instance, Phorbasin H, which possesses a carboxylic acid function, and Phorbasin I were noted for their potent cytotoxic activity against melanoma and carcinoma cell lines, respectively. nih.gov
The structural difference between Phorbasin B and C highlights how small modifications can be used to probe biological activity. Acetylation can alter a compound's polarity, cell permeability, and binding affinity to its molecular target. The evaluation of a broader library of this compound derivatives would be necessary to establish a more detailed SAR.
Table 2: Structural Comparison of Phorbasin Derivatives
| Compound | Key Structural Feature | Reported Biological Activity | Reference |
| Phorbasin B | Possesses a key hydroxyl group. | Cytotoxic | nih.govnih.gov |
| This compound | Acetylated derivative of Phorbasin B (hydroxyl group is replaced by an acetyl group). | Cytotoxic | nih.govnih.gov |
| Phorbasin H | Contains a carboxylic acid function. | Potent cytotoxicity against malignant melanoma; inhibits C. albicans virulence. | nih.gov |
| Phorbasin I | Isomer of Phorbasin H (differs in double bond position in the side chain). | Potent cytotoxicity against lung and colorectal carcinoma. | nih.gov |
Advanced Research Methodologies and Future Directions
High-Throughput Screening Approaches for Phorbasin C Analogs
High-throughput screening (HTS) represents a critical strategy for rapidly evaluating large libraries of chemical compounds for specific biological activities. nih.gov In the context of this compound, HTS can be instrumental in identifying analogs with enhanced potency or novel biological functions. The process typically involves the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536-well plates) to allow for the simultaneous testing of thousands of compounds. nih.govmedinadiscovery.com
For this compound analogs, HTS could be employed to screen for a variety of activities, including but not limited to:
Antimicrobial Activity: Screening against panels of clinically relevant bacteria and fungi to identify analogs with improved efficacy or a broader spectrum of activity. mdpi.commolnar-institute.com
Cytotoxicity: Evaluating analogs against various cancer cell lines to discover compounds with enhanced and more selective anticancer properties. mdpi.commolnar-institute.com
Enzyme Inhibition: Testing against specific enzymes that are known drug targets to uncover novel mechanisms of action.
Modern HTS technologies, such as acoustic droplet ejection, facilitate the use of natural product libraries by enabling low-volume, high-precision dispensing, which is crucial when dealing with precious, isolated compounds and their synthetic derivatives. medinadiscovery.com Colorimetric-based HTS systems have also been developed for the directed evolution of enzymes involved in the biosynthesis of natural products, a technique that could potentially be adapted for the production of this compound analogs. rsc.org
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology, offering insights into molecular structure, properties, and interactions that are often difficult to obtain through experimental methods alone. tarosdiscovery.comgoogle.comethernet.edu.etkallipos.gr These techniques are being applied to study this compound and its related compounds to rationalize their biological activities and guide the design of new analogs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comrsc.org In the case of this compound, docking studies have been performed to understand its binding affinity with potential protein targets. For instance, this compound was identified as having a strong binding affinity for the Mip (macrophage infectivity potentiator) protein from Chlamydia pneumoniae, a potential target for antimicrobial agents. researchgate.net The docking simulations, performed using software like GOLD, identified key amino acid residues, such as ASP142 and TYR185, within the catalytic region that are crucial for the interaction. researchgate.net Such studies are vital for understanding the molecular basis of this compound's activity and for the rational design of more potent inhibitors.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In organic chemistry, DFT calculations are a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of complex transformations. pku.edu.cnmdpi.comrsc.org The total synthesis of this compound involved several complex chemical reactions, and DFT could be employed to understand the intricate details of these steps. researchgate.netorganic-chemistry.org For example, DFT can be used to model transition states, calculate activation energies, and rationalize the diastereoselectivity observed in key bond-forming reactions, such as the metallo- researchgate.netresearchgate.net rearrangement used in the synthesis of the this compound core. organic-chemistry.org This understanding is crucial for optimizing existing synthetic routes and designing new pathways to access novel analogs. rsc.org
Chemoinformatic Analysis of this compound Chemical Space
Chemoinformatics involves the use of computational methods to analyze and visualize chemical data. nih.gov The concept of "chemical space" provides a framework for organizing and exploring the diversity of chemical structures. nih.govencyclopedia.pub By mapping the chemical space of this compound and its known analogs, researchers can identify regions of unexplored structural diversity and design novel compounds with potentially unique biological activities. researchgate.net
Principal Component Analysis (PCA) is a common chemoinformatic technique used to reduce the dimensionality of chemical data (e.g., molecular fingerprints) and visualize the chemical space in two or three dimensions. blogspot.com This allows for a visual comparison of the structural relationships between this compound and other natural products or synthetic compounds. Such analyses can guide the design of new libraries of this compound analogs that effectively explore new regions of chemical space, increasing the probability of discovering compounds with novel properties. encyclopedia.pubblogspot.com
Development of this compound as a Research Probe or Chemical Tool
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. thermofisher.comeubopen.org Given its defined biological activities, this compound has the potential to be developed into a valuable research probe. researchgate.net To qualify as a high-quality chemical probe, a compound should exhibit high potency and selectivity for its target. chemicalprobes.orgnih.gov
The development of this compound as a chemical probe would involve:
Target Identification and Validation: Unequivocally identifying the cellular target(s) responsible for its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand which parts of the molecule are essential for activity and selectivity. rsc.org
Development of a Negative Control: Creating a structurally similar but biologically inactive analog to help distinguish on-target from off-target effects. eubopen.org
Once validated, a this compound-based probe could be used to investigate the physiological and pathological roles of its target protein, contributing to a deeper understanding of cellular processes. thermofisher.com
Unexplored Biological Activities and Targets
While this compound has been primarily investigated for its cytotoxic and antimicrobial properties, its full biological potential remains largely unexplored. nih.govmdpi.com The complex and unique chemical structure of this compound suggests that it may interact with a variety of biological targets and exhibit a broader range of activities. encyclopedia.pub
Future research could focus on screening this compound and its analogs for:
Antiviral activity: Many marine natural products have shown promise as antiviral agents.
Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways. encyclopedia.pub
Neuroprotective properties: Assessing its potential to protect neurons from damage in models of neurodegenerative diseases.
Antifungal activity: Phorbasin H, a related compound, has shown antifungal activity by inhibiting the yeast-to-hypha transition in Candida albicans. vulcanchem.comnih.gov This suggests that this compound and its analogs may also possess antifungal properties worth investigating.
The exploration of these and other potential biological activities, coupled with target identification studies, will be crucial in fully elucidating the therapeutic and scientific value of the this compound scaffold. researchgate.net
Advanced Synthetic Methodologies for Accessing this compound Scaffolds
The complex and unique architecture of this compound, a diterpene isolated from the marine sponge Phorbas sp., has made it an attractive target for total synthesis. nih.govacs.org These synthetic endeavors not only provide access to the natural product for further biological evaluation but also serve as a platform for the development and validation of novel synthetic methodologies. nih.govrsc.org The successful total synthesis of this compound has been pivotal in confirming its absolute and relative stereochemistry, which was initially unassigned. acs.orgmdpi.com
A landmark in the synthesis of this marine natural product was the total synthesis of (+)-Phorbasin C by the Micalizio group. nih.govacs.orguci.edu A key challenge in the synthesis was the stereochemically undefined C11 position. acs.org To address this, a convergent and highly strategic approach was devised, allowing for the late-stage introduction of the side chain, which would ultimately enable the assignment of the correct stereochemistry. acs.orgrsc.org
The synthesis commenced with the construction of the cyclohexenone core. rsc.org A pivotal step in the synthetic sequence is a titanium-mediated reductive cross-coupling of an allylic alcohol with TMS-propyne. nih.govacs.org This reaction proceeds via a formal metallo- mt.commt.com rearrangement, demonstrating exceptional selectivity and control over the stereochemistry of the newly formed carbon-carbon bond. nih.govacs.org This method is particularly powerful for the construction of complex molecular architectures from simpler, unsaturated fragments. nih.gov
Key Synthetic Reactions in the Total Synthesis of (+)-Phorbasin C
| Reaction | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Titanium-mediated reductive cross-coupling | Allylic alcohol, TMS-propyne, Titanium catalyst | Construction of the 1,4-diene with high stereocontrol | nih.govacs.org |
| Suzuki-Miyaura cross-coupling | Vinyl iodide, Vinylboronic ester, Palladium catalyst, Base | Late-stage coupling of the side chain to the core | acs.orgresearchgate.net |
| Diastereoselective dihydroxylation | Chiral diene, Osmium tetroxide | Installation of stereodefined diols | acs.org |
Biotechnological Approaches for Enhanced Production (e.g., microbial cultivation)
The low natural abundance of this compound from its marine sponge source presents a significant bottleneck for its further development and potential therapeutic applications. mdpi.com Biotechnological approaches offer a promising and sustainable alternative to chemical synthesis for the production of this complex diterpene. While specific research on the biotechnological production of this compound is still in its early stages, general strategies developed for other marine-derived terpenoids can be considered.
A primary strategy involves the identification and heterologous expression of the biosynthetic genes responsible for this compound production. It is widely believed that many natural products isolated from marine sponges are actually produced by their symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. rsc.orgpnas.orgjmicrobiol.or.krtaprobanica.orgresearchgate.net These symbionts, including bacteria and fungi, harbor the genetic machinery for producing a vast array of secondary metabolites. rsc.orgpnas.orgresearchgate.net
The biosynthetic pathway for diterpenes like this compound likely involves terpene synthases (TPSs), enzymes that catalyze the cyclization of the C20 precursor geranylgeranyl pyrophosphate (GGPP). pnas.orgresearchgate.netresearchgate.netjmb.or.kr Recent studies have begun to identify and characterize terpene synthases from marine sponges and their associated microbes. pnas.orgfrontiersin.orgacs.orgresearchgate.net Genome mining of the Phorbas sponge and its microbial community could lead to the discovery of the specific TPS and other modifying enzymes, such as cytochrome P450 monooxygenases, involved in the this compound biosynthetic pathway. researchgate.netresearchgate.netfrontiersin.org
Once identified, these biosynthetic genes can be introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-established microbial cell factories. nih.govnih.govgoogle.com Metabolic engineering of these hosts can further enhance production by optimizing the flux through the native isoprenoid biosynthesis pathways (the MEP or MEV pathway) to increase the supply of the GGPP precursor. researchgate.netresearchgate.netnih.govnih.govgoogle.com
Another approach is the cultivation of the symbiotic microorganisms from the Phorbas sponge. rsc.orgjmicrobiol.or.kr However, a significant challenge lies in the fact that a large proportion of marine microbial symbionts are difficult to culture under standard laboratory conditions. rsc.orgtaprobanica.orgscilit.com The development of advanced cultivation techniques that mimic the natural microenvironment of the sponge is crucial to overcoming this hurdle. rsc.org Co-cultivation of different microbial species has also been shown to induce the production of novel or previously silent secondary metabolites.
Potential Biotechnological Strategies for this compound Production
| Strategy | Description | Key Challenges | Relevant Research Areas |
|---|---|---|---|
| Heterologous Expression | Identification and transfer of this compound biosynthetic genes into a microbial host like E. coli or yeast. | Identification of the complete biosynthetic gene cluster; Achieving correct protein folding and function in the heterologous host. | Genome mining, terpene synthase characterization, metabolic engineering. pnas.orgfrontiersin.orgacs.orgnih.govnih.govgoogle.com |
| Microbial Cultivation | Isolation and large-scale culture of the this compound-producing symbiotic microorganism from the Phorbas sponge. | Many marine symbionts are unculturable under laboratory conditions. | Advanced cultivation techniques, optimization of growth media, co-cultivation. rsc.orgjmicrobiol.or.krtaprobanica.org |
Q & A
Q. How should researchers address inconsistencies in spectral data when characterizing this compound derivatives?
- Methodological Answer : Cross-validate NMR assignments using molecular modeling (e.g., DFT calculations for theoretical coupling constants) and comparative analysis with synthetic standards. For example, the total synthesis of Phorbasin H confirmed stereochemistry via X-ray crystallography, a method applicable to resolving this compound’s configuration .
Advanced Research Questions
Q. What are the key challenges in determining the absolute stereochemistry of this compound, and how can they be overcome?
- Methodological Answer : this compound’s instability complicates traditional methods like X-ray crystallography. Use Mosher’s ester analysis or electronic circular dichroism (ECD) with computed spectra for chiral centers. For example, Macklin et al. synthesized enantiomers and compared experimental ECD curves to theoretical data, establishing the S-configuration .
Q. How can contradictions in biosynthetic pathway hypotheses for this compound be resolved?
- Methodological Answer : Conduct isotopic labeling experiments (e.g., -acetate feeding) to trace precursor incorporation. Compare results with proposed pathways (e.g., Scheme 4 in Wang et al., 2016) . Use heterologous expression of candidate biosynthetic gene clusters in model organisms (e.g., Aspergillus) to validate enzymatic steps.
Q. What advanced synthetic approaches are suitable for constructing this compound’s conjugated polyene-cyclohexenone scaffold?
- Methodological Answer : Employ ring-closing metathesis (RCM) to form the cyclohexenone core and Stille coupling for polyene assembly. Protect labile functional groups (e.g., acetates) with tert-butyldimethylsilyl (TBS) ethers during synthesis. Optimize reaction conditions (e.g., low temperatures, anhydrous solvents) to prevent decomposition .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies between observed and predicted biological activities of this compound?
- Methodological Answer : Re-evaluate assay conditions (e.g., solvent effects, cell line variability) and confirm compound integrity post-assay via LC-MS. Use dose-response curves (IC/EC) with triplicate measurements to ensure reproducibility. Cross-reference with structurally related compounds (e.g., Phorbasin D’s taurine-modified activity) to identify structure-activity relationships (SARs) .
Q. What steps ensure reproducibility in this compound isolation protocols across different research groups?
- Methodological Answer : Publish detailed supporting information with exact chromatography gradients, solvent ratios, and instrumentation settings (per Beilstein Journal guidelines) . Share raw spectral data in public repositories (e.g., Zenodo) for peer validation.
Research Design and Innovation
Q. How can computational tools enhance the study of this compound’s structural and functional properties?
Q. What novel research questions arise from this compound’s unique terpenyl-taurine hybrid structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
